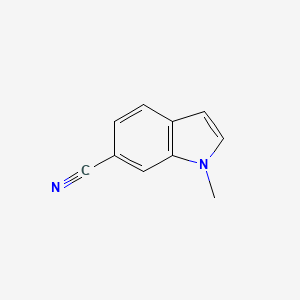

1-Methyl-1H-indole-6-carbonitrile

Overview

Description

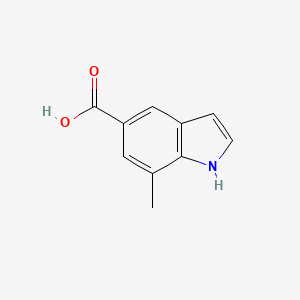

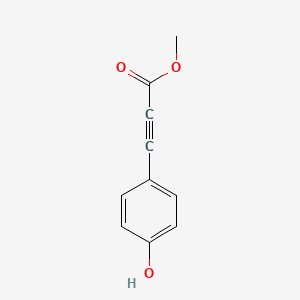

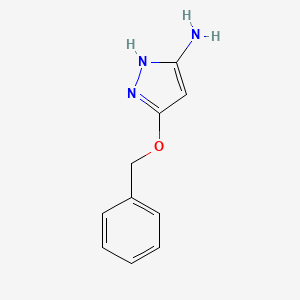

1-Methyl-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C10H8N2 and a molecular weight of 156.19 . It is a solid substance and is typically stored in a dry environment at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,1H3 . This indicates that the molecule consists of a 1H-indole ring with a methyl group attached at the 1-position and a carbonitrile group attached at the 6-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, indole derivatives are known to be reactive at several positions, including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond . They can undergo a variety of reactions, including nucleophilic additions and electrophilic substitutions .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 156.19 and is typically stored in a dry environment at temperatures between 2-8°C .Scientific Research Applications

Supramolecular Aggregation

1-Methyl-1H-indole-6-carbonitrile has been studied for its role in supramolecular aggregation. Research on related compounds, such as 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrates their ability to form cyclic centrosymmetric dimers and chains through hydrogen bonds, showcasing their potential in the field of crystal engineering and molecular self-assembly (Low et al., 2007).

Synthesis of Novel Compounds

The compound is a key ingredient in the synthesis of novel chemical structures. For instance, its derivatives have been used in one-pot three-component domino protocols to create penta-substituted 4H-pyrans (Sivakumar et al., 2013). This demonstrates its utility in streamlining synthetic processes in organic chemistry.

Structural Analysis

Structural analysis of this compound derivatives provides insight into the spatial arrangement of molecules. Studies have shown how the carbonitrile group in these compounds is twisted away from the indole plane, influencing their molecular interactions (Ge et al., 2011).

Nucleophilic Reactivity

Research has been conducted on the nucleophilic reactivities of indoles, including compounds like this compound. This research helps in understanding their behavior in various chemical reactions and their potential applications in synthetic organic chemistry (Lakhdar et al., 2006).

Anticancer and Anti-inflammatory Applications

Certain derivatives of this compound have been synthesized and evaluated for their anticancer potential against breast cancer cell lines, as well as their anti-inflammatory activities, highlighting their potential in medicinal chemistry (Bhale et al., 2022).

Corrosion Inhibition

Derivatives of this compound have been studied for their role as corrosion inhibitors. Research on spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, including those containing the this compound moiety, indicates their effectiveness in preventing corrosion in certain metals, thus offering potential applications in materials science (Gupta et al., 2018).

Synthesis of Constrained Tryptophan Derivatives

The compound has been used in the synthesis of constrained tryptophan derivatives, contributingto the development of novel molecules for peptide and peptoid conformation elucidation studies. These derivatives feature a ring that bridges the α-carbon and the indole ring of tryptophan, thereby limiting the conformational flexibility of the side chain (Horwell et al., 1994).

Synthesis of Functionalized Indoles

Research has focused on novel oxidation methods of 1,3-disubstituted indole derivatives, including those related to this compound. These studies have led to the creation of functionalized 2-hydroxyindolenines, expanding the scope of synthetic possibilities in the realm of indole chemistry (Morales-Ríos et al., 1993).

Synthesis of Annulated Pyrazolopyranopyrimidines

The compound has been used in the synthesis of new annulated pyrazolopyranopyrimidines and their derivatives containing the indole nucleus. These compounds have been evaluated for their antimicrobial and antioxidant activities, demonstrating the compound's versatility in creating bioactive molecules (Saundane et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

1-Methyl-1H-indole-6-carbonitrile is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been shown to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the activity of the enzyme COX-2 , which is involved in the inflammatory response.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse molecular and cellular effects depending on the specific targets it interacts with .

Properties

IUPAC Name |

1-methylindole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGAAHLMYPQCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572246 | |

| Record name | 1-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20996-87-6 | |

| Record name | 1-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)

![1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B1339248.png)

![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)